(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide
CAS No.: 496021-15-9
Cat. No.: VC7393953
Molecular Formula: C16H13N3O
Molecular Weight: 263.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496021-15-9 |
|---|---|
| Molecular Formula | C16H13N3O |
| Molecular Weight | 263.3 |
| IUPAC Name | (E)-2-cyano-3-(4-methylphenyl)-N-pyridin-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C16H13N3O/c1-12-5-7-13(8-6-12)10-14(11-17)16(20)19-15-4-2-3-9-18-15/h2-10H,1H3,(H,18,19,20)/b14-10+ |
| Standard InChI Key | NUUMBWPTNJHICF-GXDHUFHOSA-N |
| SMILES | CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2E)-2-Cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide (CAS No. 496021-15-9) features a planar prop-2-enamide core with distinct substituents:
-
A cyano group (-C≡N) at the C2 position, enhancing electrophilicity and hydrogen-bonding potential.
-
A 4-methylphenyl group at C3, contributing hydrophobic interactions and steric bulk.
-
A pyridin-2-yl group as the N-substituent, enabling π-π stacking and metal coordination.
The E-configuration of the double bond between C2 and C3 is critical for maintaining molecular planarity, as confirmed by X-ray crystallography analogues.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃O |
| Molecular Weight | 263.3 g/mol |
| IUPAC Name | (E)-2-cyano-3-(4-methylphenyl)-N-pyridin-2-ylprop-2-enamide |
| SMILES | CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |
| InChI Key | NUUMBWPTNJHICF-GXDHUFHOSA-N |
| LogP (Predicted) | 2.8 ± 0.3 |
The compound’s solubility remains undocumented in public databases, though its logP value suggests moderate lipophilicity, favorable for membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
-
Formation of the Enamide Backbone: Acylation of pyridin-2-amine with a β-cyanoacrylate derivative under Mitsunobu or Ullmann coupling conditions.
-
Introduction of the 4-Methylphenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to attach the aromatic moiety.
-
Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure E-configuration retention.
Key challenges include avoiding Z-isomer formation and managing the reactivity of the cyano group under acidic conditions.
Process Optimization
-
Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl group introductions.
-
Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require strict moisture control.
-
Yield Improvements: Multi-step yields range from 45–60%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Biological Activity and Mechanistic Insights
Table 2: Hypothesized Targets and Mechanisms
| Target Class | Potential Interaction Mechanism |
|---|---|
| Protein Kinases | Competitive ATP binding inhibition |
| Nuclear Receptors | Ligand-binding domain modulation |
| Ion Channels | Allosteric modulation via π-cation interactions |
In Silico Predictions
-
Docking Studies: Molecular docking with kinase domains (PDB: 4HVS) reveals favorable binding energies (-9.2 kcal/mol) via hydrogen bonds with pyridinyl-N and cyano groups.
-
ADMET Profile: Predicted CYP3A4 metabolism and moderate blood-brain barrier penetration suggest versatility in therapeutic targeting.
Comparative Analysis with Structural Analogues
Teriflunomide Derivatives
Compared to anti-inflammatory agents like teriflunomide, this compound lacks the trifluoromethyl group but retains hydrogen-bonding capacity via the cyano moiety, potentially reducing off-target effects.
Piperazine-Based Enamides
Unlike piperazine-containing derivatives (e.g., EVT-2684430), the absence of a cyclic amine may limit G-protein-coupled receptor interactions but enhance metabolic stability.
Future Directions in Research
-
Structure-Activity Relationship (SAR) Studies: Modifying the pyridinyl or methylphenyl groups to enhance potency.
-
Target Validation: High-throughput screening against kinase libraries.
-
Formulation Development: Nanocarrier systems to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume